molecular formula C25H28Cl2N2 B13762661 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride CAS No. 62469-20-9

2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride

Cat. No.: B13762661
CAS No.: 62469-20-9
M. Wt: 427.4 g/mol
InChI Key: FMGBEYWLPYPQHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol can yield tricyclic indole derivatives .

Industrial Production Methods

Industrial production of indole derivatives typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce indoline derivatives .

Mechanism of Action

The mechanism of action of 2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((3,3-Diphenylpropyl)amino)ethyl)indole dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple receptors and influence various biological pathways makes it a valuable compound for scientific research and pharmaceutical development .

Properties

CAS No.

62469-20-9

Molecular Formula

C25H28Cl2N2

Molecular Weight

427.4 g/mol

IUPAC Name

3,3-diphenylpropyl-[2-(1H-indol-1-ium-2-yl)ethyl]azanium;dichloride

InChI

InChI=1S/C25H26N2.2ClH/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)16-18-26-17-15-23-19-22-13-7-8-14-25(22)27-23;;/h1-14,19,24,26-27H,15-18H2;2*1H

InChI Key

FMGBEYWLPYPQHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC[NH2+]CCC2=CC3=CC=CC=C3[NH2+]2)C4=CC=CC=C4.[Cl-].[Cl-]

Origin of Product

United States

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